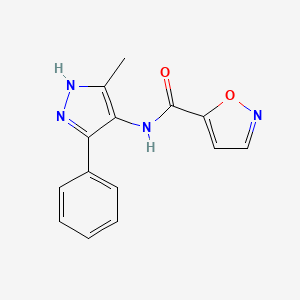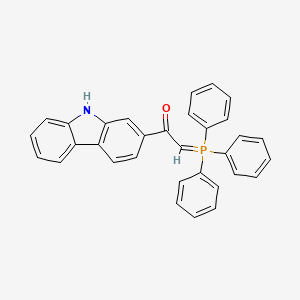![molecular formula C9H6ClF2NO B12889965 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chloromethyl and difluoromethyl substituents at the 2 and 6 positions, respectively. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloromethyl and difluoromethyl reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, a sequential one-pot procedure can be employed, where the initial aminocarbonylation of 2-aminophenols with aryl and vinyl bromides is followed by an acid-mediated ring closure to generate the benzoxazole structure . This method allows for the production of large quantities of the compound with high efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzoxazole derivatives, while oxidation reactions can produce oxazole N-oxides.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloromethyl and difluoromethyl groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives with different substituents, such as:
- 2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(trifluoromethyl)benzo[d]oxazole
- 2-(Chloromethyl)-6-(methyl)benzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of chloromethyl and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H6ClF2NO |
|---|---|
Peso molecular |
217.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-8-13-6-2-1-5(9(11)12)3-7(6)14-8/h1-3,9H,4H2 |
Clave InChI |
JHEXCZHYAXFNHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)F)OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


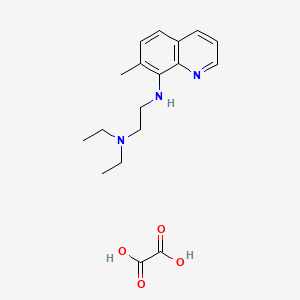
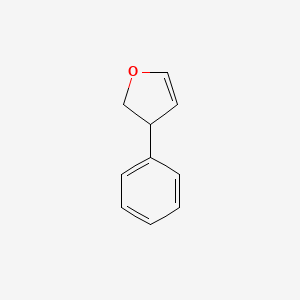
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
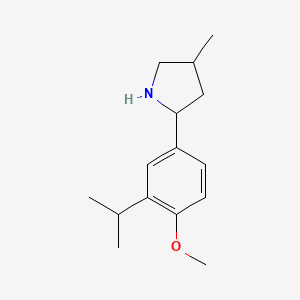
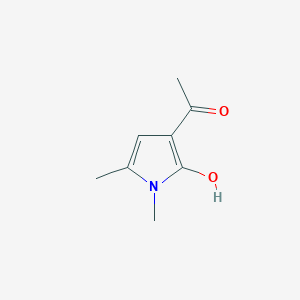


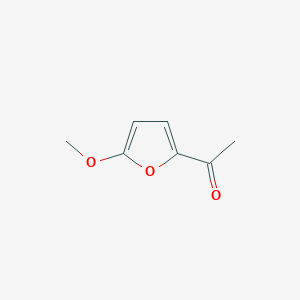
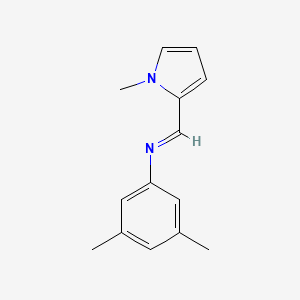
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

